5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde
Description
5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde is a halogenated biphenyl aldehyde featuring bromo and fluoro substituents on the aromatic rings. Its synthesis involves a two-step, one-pot reduction method, yielding approximately 23% decay-corrected radiochemical yield from [¹¹C]MeI, as reported in a study on substituted benzaldehydes . The compound’s structural complexity and halogen substituents make it a valuable intermediate in pharmaceutical and materials science research.
Properties
Molecular Formula |
C13H8BrFO |
|---|---|
Molecular Weight |
279.10 g/mol |
IUPAC Name |
5-bromo-2-fluoro-3-phenylbenzaldehyde |
InChI |
InChI=1S/C13H8BrFO/c14-11-6-10(8-16)13(15)12(7-11)9-4-2-1-3-5-9/h1-8H |
InChI Key |
ADNNEVURGAYOFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2F)C=O)Br |
Origin of Product |
United States |
Biological Activity
5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview for researchers and practitioners in the field.
Chemical Structure and Properties
This compound features a biphenyl structure with bromine and fluorine substituents. This unique arrangement may influence its interaction with biological targets, enhancing its pharmacological potential.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound can modulate enzyme activity through:
- Inhibition or Activation : Depending on the context, it may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
- Binding Affinity : The presence of halogen atoms (bromine and fluorine) can enhance binding affinity to target proteins, affecting their functional conformation.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on biphenyl derivatives have shown:
- Cytotoxicity : These compounds can induce apoptosis in various cancer cell lines.
- Mechanisms : Potential mechanisms include DNA intercalation and inhibition of topoisomerases.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Analogous compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of several biphenyl derivatives, including this compound, against HeLa cells. The results indicated a dose-dependent increase in cytotoxicity with IC50 values in the low micromolar range.
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | 4.5 | Induces apoptosis via caspase activation |
| Control (Doxorubicin) | 0.5 | DNA intercalation |
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of biphenyl derivatives against Staphylococcus aureus and Escherichia coli. The study found that this compound inhibited bacterial growth at concentrations lower than those required for conventional antibiotics.
| Bacteria | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Comparison with Similar Compounds
Functional Group and Reactivity Comparisons
The aldehyde functional group in the title compound contrasts with nitrile analogs, such as 5-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carbonitrile , which replaces the aldehyde with a nitrile group . While direct reactivity data is unavailable, nitriles generally exhibit greater stability but lower electrophilicity than aldehydes, impacting their utility in subsequent reactions (e.g., condensations or cyclizations).
Stability and Commercial Availability
Halogenated biphenyl aldehydes often face synthesis or stability challenges:
- The title compound is discontinued by CymitQuimica , unlike non-halogenated analogs like 4-methyl-[1,1'-biphenyl]-3-carbaldehyde, which remains accessible.
- 2-Bromo-substituted intermediates (e.g., IVc in ) show reduced yields (~60%) in thiosemicarbazone formation, further highlighting halogen-related instability .
Molecular and Structural Features
Comparative molecular data reveals structural diversity:
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde | C₁₃H₈BrFO | ~279.03* | Not provided |
| 2′-Bromo-[1,1'-biphenyl]-3-carbaldehyde | C₁₃H₉BrO | 261.12 | 400748-04-1 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves biphenyl coupling (e.g., Suzuki-Miyaura) between halogenated benzene derivatives. For example, bromo-fluoro-substituted benzene precursors are coupled with aldehyde-containing aryl boronic acids under palladium catalysis . Solvent choice (e.g., tetrahydrofuran or DMF) and temperature control (60–90°C) are critical to minimize side reactions like dehalogenation or aldehyde oxidation. Post-synthesis purification via column chromatography with gradients of ethyl acetate/hexane is recommended .
Q. How does the electronic interplay between bromine, fluorine, and the aldehyde group affect reactivity in nucleophilic addition reactions?
- Methodology : The electron-withdrawing fluorine and bromine substituents activate the aldehyde group toward nucleophilic attack (e.g., Grignard reagents or hydrazines). Computational studies (DFT) can predict regioselectivity, while experimental validation via NMR monitoring of reaction intermediates confirms mechanistic pathways . For example, fluorine’s ortho-directing effect may stabilize transition states in aldol condensations .
Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?
- Methodology :
- NMR : and NMR identify substituent positions and confirm aldehyde proton resonance (~9.8–10.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks and detects halogen isotope patterns .
- X-ray Crystallography : Resolves crystal packing and confirms stereoelectronic effects of halogen substituents .
Advanced Research Questions
Q. How can researchers address low yields in cross-coupling reactions involving this compound?
- Methodology : Low yields often stem from competing protodehalogenation or catalyst poisoning. Strategies include:
- Using Pd(OAc)/SPhos as a catalyst system to enhance turnover .
- Adding silver salts (e.g., AgCO) to scavenge halide byproducts .
- Optimizing solvent polarity to stabilize reactive intermediates .
Q. What role does this compound play in designing kinase inhibitors, and how can structural modifications enhance binding affinity?
- Methodology : The biphenyl core serves as a rigid scaffold for targeting ATP-binding pockets in kinases. Fluorine enhances bioavailability via hydrophobic interactions, while the aldehyde allows for Schiff base formation with lysine residues. SAR studies involve:
- Introducing electron-donating groups (e.g., -OCH) to modulate electronic effects .
- Replacing bromine with iodine to probe steric tolerance in binding pockets .
Q. How do conflicting crystallographic and spectroscopic data on rotational barriers in the biphenyl system arise, and how should they be resolved?
- Methodology : Discrepancies may result from crystal packing forces (X-ray) vs. solution-state dynamics (NMR). To reconcile:
- Perform variable-temperature NMR to measure rotational energy barriers in solution .
- Compare with DFT-calculated torsional potentials for gas-phase and solid-state models .
Q. What strategies mitigate aldehyde oxidation during long-term storage or under catalytic conditions?
- Methodology :
- Store under inert gas (N/Ar) at -20°C to prevent radical-mediated oxidation .
- Use stabilizing agents like BHT (butylated hydroxytoluene) in solution .
- Convert the aldehyde to a stable acetal derivative for storage, then regenerate it in situ .
Data Contradiction Analysis
Q. Why do Suzuki-Miyaura reactions of this compound yield inconsistent regioselectivity across studies?
- Analysis : Variations arise from differences in catalyst loading, solvent polarity, and substrate pre-activation. For example:
- Polar aprotic solvents (DMF) favor transmetallation but may deactivate Pd catalysts .
- Pre-activation of the boronic ester with NaHCO improves consistency .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Aldehyde NMR | 9.9–10.1 ppm (singlet) | |
| Melting Point | 112–114°C (lit.) | |
| HRMS (m/z) | 278.9705 [M+H] (calculated) | |
| Rotational Barrier (DFT) | 8.2 kcal/mol (gas phase) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
